molecular formula C15H22ClN B13767174 cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride CAS No. 53757-84-9

cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride

Cat. No.: B13767174
CAS No.: 53757-84-9
M. Wt: 251.79 g/mol
InChI Key: MJHUETMMRFZKID-UHFFFAOYSA-N
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Description

cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride: is a chemical compound with a complex structure It belongs to the class of indeno-pyridine derivatives and is characterized by its hexahydro configuration and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride typically involves the catalytic reduction of precursor compounds. For example, the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno(2,1-c)pyridine and its tetrahydro analogue, phenindamine, can yield the desired hexahydro derivative . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the stereospecific formation of the cis configuration.

Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Further reduction can lead to more saturated derivatives.

    Substitution: Substitution reactions can occur at different positions on the indeno-pyridine ring, leading to a variety of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indeno-pyridine ring.

Scientific Research Applications

cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    Phenindamine: A related compound with a tetrahydro configuration.

    Fluorene Derivatives: Compounds with similar indeno structures but different functional groups.

Properties

CAS No.

53757-84-9

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

2,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroindeno[2,1-c]pyridin-2-ium;chloride

InChI

InChI=1S/C15H21N.ClH/c1-15(2)13-7-5-4-6-11(13)12-8-9-16(3)10-14(12)15;/h4-7,12,14H,8-10H2,1-3H3;1H

InChI Key

MJHUETMMRFZKID-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C[NH+](CCC2C3=CC=CC=C31)C)C.[Cl-]

Origin of Product

United States

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